Benzenemethanamine, 3-fluoro-N-methoxy-

Overview

Description

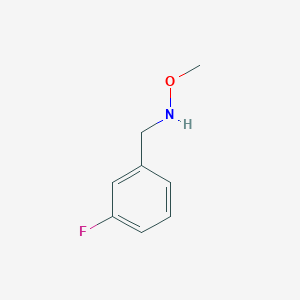

Benzenemethanamine, 3-fluoro-N-methoxy-: is an organic compound with the molecular formula C₈H₁₀FNO. It is a derivative of benzenemethanamine, where a fluorine atom is substituted at the third position of the benzene ring, and a methoxy group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable precursor, such as 3-fluorobenzyl chloride, with methoxyamine. This reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate, under reflux conditions.

Reductive Amination: Another method involves the reductive amination of 3-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenemethanamine, 3-fluoro-N-methoxy- can undergo oxidation reactions, typically forming corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or hydroxylamine derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Synthetic Intermediate: Benzenemethanamine, 3-fluoro-N-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmacological Research: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

Industry:

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of benzenemethanamine, 3-fluoro-N-methoxy- is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

- Benzenemethanamine, 2-fluoro-N-methoxy-

- Benzenemethanamine, 4-fluoro-N-methoxy-

- Benzenemethanamine, 3-fluoro-N,2-dimethyl-

Comparison:

- Structural Differences: The position of the fluorine atom and the presence of additional substituents can significantly alter the chemical and physical properties of these compounds.

- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects imparted by the substituents.

- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique properties.

Biological Activity

Benzenemethanamine, 3-fluoro-N-methoxy- (CAS Number: 12146886) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies to provide a comprehensive overview.

- Molecular Formula : C8H10FNO

- Molecular Weight : 155.172 g/mol

- IUPAC Name : (3-fluoro-4-methoxyphenyl)methanamine

- PubChem CID : 12146886

Biological Activity

The biological activity of Benzenemethanamine, 3-fluoro-N-methoxy- has been examined in various studies, highlighting its potential therapeutic applications:

- Antidiabetic Properties : A study investigated a series of benzylamine derivatives, including related compounds, for their antihyperglycemic effects. The structure-activity relationship indicated that modifications such as the introduction of a fluorine atom could enhance the biological activity against diabetes .

- PPAR Activation : Research into peroxisome proliferator-activated receptors (PPARs) has shown that compounds similar to Benzenemethanamine can influence metabolic pathways. PPARα activation is linked to lipid metabolism and insulin sensitivity, which could be beneficial in treating metabolic disorders .

- Neurotransmitter Modulation : Some studies suggest that amine derivatives can act as modulators of neurotransmitter systems, potentially impacting mood and cognitive functions. This opens avenues for exploring their role in neuropharmacology .

Synthesis

The synthesis of Benzenemethanamine, 3-fluoro-N-methoxy- can be achieved through several methods:

- Catalytic Coupling : A method involving the coupling of secondary amines under specific conditions has been developed. This process is efficient and allows for the selective formation of the desired amine products .

Table 1: Synthesis Conditions for Benzenemethanamine Derivatives

| Reaction Component | Amount | Conditions |

|---|---|---|

| Benzylamine | 54 mg | Stirred at 130 °C |

| Cyclohexylamine | 69 mg | Toluene as solvent |

| Catalyst | 3 mol % Ru | Oil bath |

| Time | 16 hours |

Case Study 1: Antidiabetic Activity

A series of experiments were performed to evaluate the antihyperglycemic effects of various benzylamine derivatives. The results indicated that the introduction of a methoxy group and a fluorine atom significantly improved glucose uptake in vitro models.

Case Study 2: PPAR Activation

In vivo studies demonstrated that compounds structurally related to Benzenemethanamine activated PPARα and PPARγ pathways, leading to improved lipid profiles in diabetic mice models. This suggests potential applications in managing obesity-related metabolic disorders.

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIVOFAFIGZNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478549 | |

| Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543730-70-7 | |

| Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.